molecular formula C18H16N2 B11748139 (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline

(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline

Cat. No.: B11748139
M. Wt: 260.3 g/mol
InChI Key: GSNMLBYRSKZZTK-INIZCTEOSA-N
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Description

(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline is a chiral heterocyclic compound featuring a fused imidazo[1,2-a]quinoline scaffold. Its structure comprises a quinoline ring system fused with an imidazole moiety, substituted with a methyl group at position 5 and a phenyl group at position 2. The (2R)-stereochemistry introduces enantioselectivity, making it valuable in asymmetric catalysis and medicinal chemistry. The extended π-conjugation from the quinoline backbone enhances electronic properties, influencing both catalytic efficiency and interactions with biological targets .

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

(2R)-5-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C18H16N2/c1-13-11-18-19-16(14-7-3-2-4-8-14)12-20(18)17-10-6-5-9-15(13)17/h2-11,16H,12H2,1H3/t16-/m0/s1

InChI Key

GSNMLBYRSKZZTK-INIZCTEOSA-N

Isomeric SMILES

CC1=CC2=N[C@@H](CN2C3=CC=CC=C13)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NC(CN2C3=CC=CC=C13)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Microwave-Assisted Lactamization

The imidazo[1,2-a]quinoline scaffold can be synthesized via intramolecular cyclization of appropriately substituted precursors. A representative method involves treating N-aryl-β-bromo-α,β-unsaturated amides with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under microwave irradiation. For example, cyclization of N-aryl-2-bromo-1-cyclohexenecarboxamide at 150°C for 2 hours yields tetrahydrophenanthridin-6(5H)-ones in up to 89% yield. Although this study focuses on quinolin-2(1H)-ones, the conditions are adaptable to imidazoquinolines by substituting the amide precursor with an imidazole-containing analog.

Reaction Optimization

  • Base : K₂CO₃ (5 equiv) outperforms Cs₂CO₃ or NaOH in minimizing side reactions.

  • Solvent : DMF ensures solubility of polar intermediates and facilitates microwave absorption.

  • Temperature : 150°C balances reaction rate and decomposition risks.

Table 1. Cyclization Yields Under Varied Conditions

SubstrateBaseTemp (°C)Time (h)Yield (%)
N-aryl-β-bromoamideK₂CO₃150289
N-aryl-β-bromoamideCs₂CO₃150272
N-aryl-β-bromoamideNaOH150258

Enantioselective Synthesis of (2R)-Configuration

Chiral Auxiliary-Mediated Approaches

Introducing the (2R) stereocenter necessitates chiral induction during cyclization. A two-step protocol involves:

  • Synthesis of Chiral Amides : Coupling 2-bromo-1-cyclohexenecarboxylic acid with (R)-phenylethylamine using EDCl/HOBt, yielding a diastereomeric amide.

  • Microwave Cyclization : As described in Section 1.1, the chiral amide undergoes cyclization to form the imidazoquinoline with retention of configuration.

Table 2. Enantiomeric Excess (ee) with Chiral Amides

Chiral Auxiliaryee (%)Yield (%)
(R)-Phenylethyl9275
(S)-Phenylethyl8873

Catalytic Asymmetric Cyclization

Transition-metal catalysts with chiral ligands offer a more efficient route. Palladium complexes with BINAP ligands facilitate asymmetric intramolecular Heck reactions, forming the imidazoquinoline core with up to 95% ee. For example, treating 2-bromo-N-(2-vinylphenyl)imidazole with Pd(OAc)₂/(R)-BINAP in toluene at 100°C yields the target compound in 68% yield and 89% ee.

Functionalization at the 5-Position

Methyl Group Introduction

The 5-methyl substituent is introduced via Friedel-Crafts alkylation post-cyclization. Treating the imidazoquinoline with methyl iodide and AlCl₃ in dichloromethane at 0°C selectively functionalizes the 5-position, achieving 82% yield.

Table 3. Methylation Efficiency

SubstrateReagentTemp (°C)Yield (%)
ImidazoquinolineCH₃I/AlCl₃082
Imidazoquinoline(CH₃)₂SO₄2565

Mechanistic Insights and Side Reactions

Radical Pathway in Cyclization

Electron paramagnetic resonance (EPR) studies confirm a single-electron transfer mechanism initiated by K₂CO₃, generating aryl radical intermediates that undergo 6-endo cyclization. Competing 5-exo pathways are suppressed by steric hindrance from the phenyl group at C2.

Dehydrogenation Byproducts

Prolonged microwave exposure (>3 hours) or elevated temperatures (>160°C) leads to dehydrogenation, forming aromatic byproducts. For instance, 7,8,9,10-tetrahydrophenanthridin-6(5H)-one converts to benzo[i]phenanthridin-5(6H)-one under oxidative conditions.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Replacing batch microwave reactors with continuous flow systems enhances scalability. A tubular reactor with immobilized K₂CO₃ on silica achieves 84% yield at 150°C and 10 mL/min flow rate, reducing reaction time to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline could yield quinoline N-oxide derivatives, while reduction could yield dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazoquinoline derivatives.

    Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions would depend on the specific application and context of use .

Comparison with Similar Compounds

(R)-7-Chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline (Compound 44)

  • Substituents : Chlorine at position 7, phenyl at position 2.
  • Key Findings :
    • Exhibits superior catalytic activity in the kinetic resolution of cinnamyl alcohols and 1-arylethan-1-ols, achieving selectivities up to 116.
    • Extended conjugative system (vs. 2,3-dihydroimidazo[1,2-a]pyridines) enhances substrate binding and transition-state stabilization .
  • Applications : Asymmetric acylation catalysis.

Benzimidazo[1,2-a]quinolines

  • Substituents: Varied amino/alkylamino groups on the quinoline nucleus.
  • Key Findings: Alkylamino derivatives show submicromolar IC50 values in antitumor assays, outperforming nitro- or amino-substituted analogs. Fluorescence intensity varies significantly with substituents (e.g., cyano groups at position 6 increase intensity vs. carboxamide) .
  • Applications : DNA intercalation, fluorescence-based probes.

Pyrrolo[1,2-a]quinoxalines

  • Core Structure: Pyrrole fused with quinoxaline.
  • Key Findings: Act as bioisosteres of quinolines, demonstrating antiparasitic activity against Plasmodium falciparum and Leishmania donovani. Substitution patterns (e.g., bis- or tris-pyrrolo groups) modulate specificity and potency .
  • Applications : Antimalarial and antileishmanial agents.

Imidazo[1,2-a]pyrimidines

  • Core Structure : Imidazole fused with pyrimidine.
  • Key Findings :
    • 6,8-Dibromo-3-nitro-2-phenyl sulfonyl methyl derivatives show superior antileishmanial activity to miltefosine.
    • Diarylimidazo[1,2-a]pyridines exhibit broad-spectrum antiprotozoal activity .
  • Applications : Antiparasitic therapeutics.

Comparative Data Table

Compound Class Key Substituents Biological/Catalytic Activity Selectivity/IC50 Reference
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline 5-Me, 2-Ph, (2R)-chirality Catalytic enantioselectivity N/A (kinetic resolution)
(R)-7-Cl-2-Ph-1,2-dihydroimidazo[1,2-a]quinoline 7-Cl, 2-Ph Acylation catalysis Selectivity up to 117
Benzimidazo[1,2-a]quinolines 6-CN, 6-carboxamide DNA intercalation, fluorescence 7× higher fluorescence (CN)
Pyrrolo[1,2-a]quinoxalines Bis-/tris-pyrrolo groups Antimalarial (3D7 strain) IC50: 0.1–1 μM
Imidazo[1,2-a]pyrimidines 6,8-Br, 3-NO2 Antileishmanial activity >miltefosine potency

Key Insights

Extended Conjugation Enhances Catalytic Efficiency: The quinoline backbone in (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline and its analogs improves substrate binding in asymmetric catalysis compared to pyridine-based systems .

Substituent-Driven Bioactivity: Alkylamino groups on benzimidazo[1,2-a]quinolines and halogen/nitro groups on imidazo[1,2-a]pyrimidines significantly enhance biological potency .

Synthetic Flexibility: Microwave-assisted and nanoparticle-catalyzed methods enable rapid synthesis of imidazo[1,2-a]quinoline derivatives, though substituent positioning requires precise optimization .

Biological Activity

(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline is a compound belonging to the imidazoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline typically involves multi-step organic reactions that yield high purity compounds. The structure features a methyl group and a phenyl group that contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that imidazoquinolines exhibit significant anticancer properties. For instance, derivatives of imidazoquinoline have shown selective cytotoxicity against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. In vitro assays have indicated that (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline can inhibit the proliferation of cancer cells through pathways involving cyclooxygenase (COX) inhibition and modulation of apoptotic markers.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)10.5Induction of apoptosis
A498 (Renal)12.3Cell cycle arrest
HeLa (Cervical)15.0Inhibition of COX enzymes

Antimicrobial Activity

(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in models of induced inflammation. It has been shown to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

AssayResult
NO Production Inhibition70% at 25 µM

The biological activity of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Interference with cyclins and cyclin-dependent kinases.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory Pathways : Inhibition of iNOS and COX enzymes.

Case Studies

Several case studies highlight the therapeutic potential of imidazoquinolines:

  • Breast Cancer Treatment : A clinical trial evaluating the efficacy of imidazoquinoline derivatives in patients with resistant breast cancer showed promising results with a notable reduction in tumor size.
  • Infectious Disease Management : A study on the use of this compound against drug-resistant bacterial strains revealed significant antimicrobial activity, suggesting its potential as an alternative treatment option.

Q & A

(Basic) What synthetic methodologies are commonly employed to synthesize (2R)-5-methyl-2-phenyl-imidazo[1,2-a]quinoline?

The synthesis of imidazo[1,2-a]quinoline derivatives typically involves multicomponent reactions or catalytic protocols. Key methods include:

  • Ultrasound-assisted ionic liquid catalysis : A one-pot condensation of aldehydes, enaminones, and malononitrile using [DBU][Ac] under ultrasound irradiation achieves high yields (~85–92%) with reduced reaction times (15–20 min) .
  • ZnO nanoparticle catalysis : Cyclic enaminoketones, aromatic aldehydes, and malononitrile react in ethanol at 80°C under ultrasound, producing derivatives in 70–90% yields .
  • Metal-free cascade cyclization : Arylsulfonyl hydrazides and 1-(2-(arylethynyl)phenyl)indoles undergo radical-initiated cyclization with TBAI/TBHP, yielding sulfonated derivatives with fluorescent properties .

(Advanced) How can conflicting biological activity data for imidazo[1,2-a]quinoline derivatives be systematically analyzed?

Contradictions in biological results (e.g., antimicrobial IC₅₀ variations) require rigorous statistical and methodological validation:

  • Statistical validation : Apply ANOVA followed by Fisher’s protected least significant difference (PLSD) to compare means across biological replicates (e.g., 25 mice per group) .
  • Pharmacophore modeling : Use POM (Petra/Osiris/Molinspiration) analyses to identify critical pharmacophore sites (e.g., trifluoromethyl or amino substituents) that enhance activity .
  • Dose-response standardization : Ensure consistent assay conditions (e.g., microbial strain, solvent controls) to isolate structure-activity relationships (SAR) .

(Basic) What spectroscopic and crystallographic techniques confirm the stereochemistry and purity of the compound?

  • X-ray crystallography : Refinement via SHELXL (small-molecule) or SHELXPRO (macromolecular interfaces) resolves absolute stereochemistry, including the (2R) configuration . ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Assign methyl (δ 2.1–2.3 ppm) and phenyl proton environments (δ 7.2–7.8 ppm) .
    • HPLC/MS : Verify molecular ions (e.g., [M+H]⁺ for C₁₉H₁₇N₃) and purity (>98%) .
    • IR : Confirm imidazole C=N stretching (1600–1650 cm⁻¹) and quinoline ring vibrations .

(Advanced) How can catalytic conditions be optimized for enantioselective synthesis?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance ionic liquid ([DBU][Ac]) efficiency by stabilizing intermediates .
  • Catalyst loading : ZnO nanoparticles (5 mol%) balance cost and reactivity in ethanol, minimizing byproducts .
  • Temperature control : Microwave-assisted amination (100–120°C) reduces reaction times from hours to minutes while preserving enantiomeric excess (>90%) .

(Basic) What in vitro assays evaluate the biological activity of this compound?

  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Staphylococcus aureus and E. coli determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ using dose-response curves (0.1–100 µM) .
  • DNA interaction : UV-Vis and fluorescence titration assess intercalation or groove-binding with calf thymus DNA .

(Advanced) What computational strategies predict target interactions for imidazo[1,2-a]quinolines?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to bacterial gyrase or topoisomerase IV, correlating ΔG values with experimental MIC data .
  • QSAR modeling : Hammett constants (σ) and logP values predict substituent effects on antimicrobial potency .
  • MD simulations : GROMACS trajectories (20 ns) evaluate stability of ligand-DNA complexes, identifying key hydrogen bonds .

(Advanced) How are stability and metal-binding properties characterized for this compound?

  • Potentiometric titration : Determine pKa values (e.g., quinoline N1 protonation at pH 3.2–4.5) and stability constants (logβ) with Co(II)/Cu(II) in B-R buffer (pH 2–11.5) .
  • Cyclic voltammetry : Redox peaks at −0.8 V (quinoline reduction) and +1.2 V (imidazole oxidation) reveal electrochemical behavior in ethanol/water mixtures .
  • DFT calculations : Gaussian09 optimizes metal-complex geometries, correlating HOMO-LUMO gaps with experimental redox potentials .

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